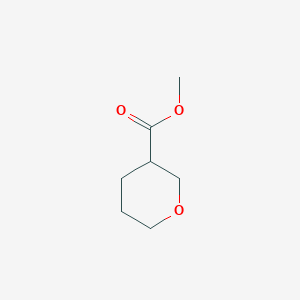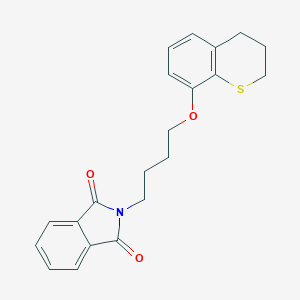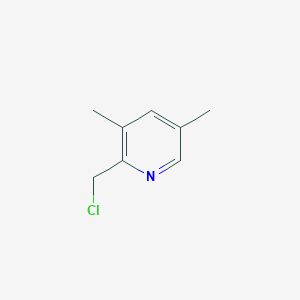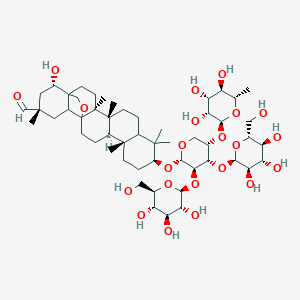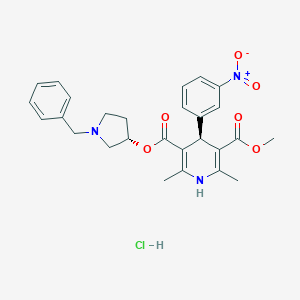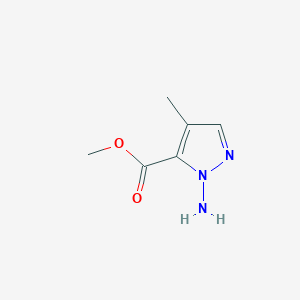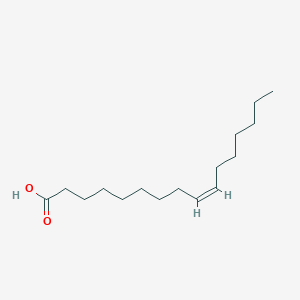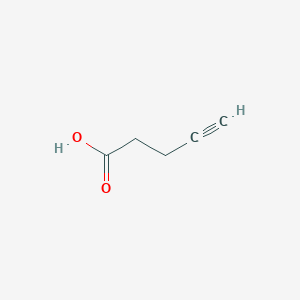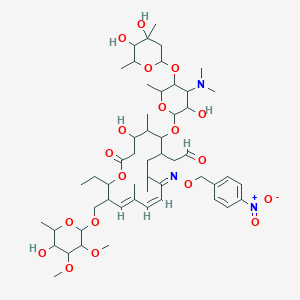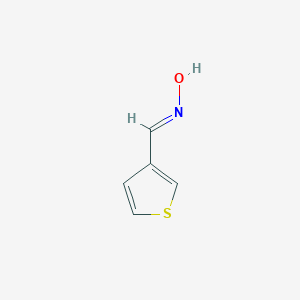
Thiophene-3-carboxaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3-carboxaldoxime is a chemical compound that has been studied extensively for its potential applications in various scientific fields. It is a versatile molecule that can be synthesized using different methods, and its unique properties make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of thiophene-3-carboxaldoxime is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal growth. It has also been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Effets Biochimiques Et Physiologiques
Thiophene-3-carboxaldoxime has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to have antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thiophene-3-carboxaldoxime has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility. However, its low solubility in water and organic solvents can limit its use in certain experiments. Additionally, its stability can be affected by various factors, such as pH and temperature, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for the study of thiophene-3-carboxaldoxime, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug development, materials science, and organic synthesis. Additionally, the use of thiophene-3-carboxaldoxime in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects. Further studies are needed to fully understand the potential of thiophene-3-carboxaldoxime in various scientific fields.
In conclusion, thiophene-3-carboxaldoxime is a versatile molecule with potential applications in various scientific fields. Its unique properties make it an attractive candidate for further research, and its potential for drug development, materials science, and organic synthesis warrants further investigation. While there are limitations to its use in lab experiments, the future directions for its study are promising and may lead to significant advancements in various scientific fields.
Méthodes De Synthèse
There are various methods for synthesizing thiophene-3-carboxaldoxime, including the reaction of thiophene-3-carboxaldehyde with hydroxylamine hydrochloride, the reaction of thiophene-3-carboxylic acid with hydroxylamine hydrochloride, and the reaction of thiophene-3-carboxylic acid with hydroxylamine-O-sulfonic acid. The yield and purity of the product vary depending on the method used.
Applications De Recherche Scientifique
Thiophene-3-carboxaldoxime has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development. Additionally, it has been used in the synthesis of various organic compounds and materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZUXSHORSJIZ-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carbaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
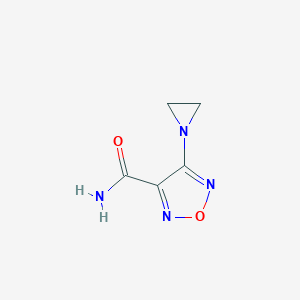
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
